5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrazole derivatives. These derivatives are of significant interest due to their potential pharmacological applications and their role as building blocks for the synthesis of polyfunctionalized heterocyclic compounds .
Synthesis Analysis
The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide derivatives can be achieved through a novel and efficient route, as demonstrated by the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. This process involves a selective Sandmeyer reaction on diaminopyrazole, allowing for a more versatile synthesis than previously possible . Additionally, a seven-step synthesis has been developed for 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides, starting with commercially available Boc-β-alanine and involving a series of transformations including amidations and acylations .
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been determined using spectroscopic methods and X-ray diffraction. For instance, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated, revealing a monoclinic space group and specific geometric parameters . This structural information is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide has been explored in various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of different products depending on the reaction conditions, showcasing the compound's versatility in chemical transformations . Furthermore, the utility of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in heterocyclic synthesis has been reviewed, highlighting its role as a precursor for the creation of diverse heterocyclic structures with potential pharmacological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates in certain derivatives affects their crystallization and, consequently, their physical properties . Additionally, the synthesis of novel pyrazole derivatives has led to the discovery of compounds with fungicidal and plant growth regulation activities, indicating the practical applications of these substances . The regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones also contributes to the understanding of the compound's behavior under different synthetic conditions .
Scientific Research Applications
General Use of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 186190-79-4 . It is often used in scientific research, particularly in the field of organic chemistry .
Specific Application: Preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound is used as an intermediate in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . These derivatives have been noted for their noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
- Methods of Application or Experimental Procedures: The preparation involves an I2-TBHP (t-Butyl Hydrogen Peroxide)-catalyzed oxidative cross-coupling procedure . The reaction uses N-sulfonylhydrazones and isocyanides .
- Results or Outcomes: The procedure results in the preparation of 5-amino-pyrazoles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-tert-butylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXVDCXWFVBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618740 | |
Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
CAS RN |
186190-79-4 | |
Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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